N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)propanamide N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14971510
InChI: InChI=1S/C21H22N4O/c1-25-14-15(16-6-2-5-9-19(16)25)10-11-21(26)22-13-12-20-23-17-7-3-4-8-18(17)24-20/h2-9,14H,10-13H2,1H3,(H,22,26)(H,23,24)
SMILES:
Molecular Formula: C21H22N4O
Molecular Weight: 346.4 g/mol

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)propanamide

CAS No.:

Cat. No.: VC14971510

Molecular Formula: C21H22N4O

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)propanamide -

Specification

Molecular Formula C21H22N4O
Molecular Weight 346.4 g/mol
IUPAC Name N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1-methylindol-3-yl)propanamide
Standard InChI InChI=1S/C21H22N4O/c1-25-14-15(16-6-2-5-9-19(16)25)10-11-21(26)22-13-12-20-23-17-7-3-4-8-18(17)24-20/h2-9,14H,10-13H2,1H3,(H,22,26)(H,23,24)
Standard InChI Key NMAHAZXLLGNXLV-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C2=CC=CC=C21)CCC(=O)NCCC3=NC4=CC=CC=C4N3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzimidazole ring system (C₇H₆N₂) linked via an ethyl group to a propanamide chain, which terminates in a 1-methylindol-3-yl group (C₁₀H₁₀N). The benzimidazole moiety contributes aromaticity and hydrogen-bonding capabilities, while the indole group introduces hydrophobic and π-π stacking interactions. The propanamide linker enhances conformational flexibility, enabling interactions with biological targets .

PropertyValue
Molecular FormulaC₂₁H₂₄N₄O
Molecular Weight348.4 g/mol
Hydrogen Bond Donors2 (amide NH, indole NH)
Hydrogen Bond Acceptors3 (amide O, benzimidazole N)
logP (Predicted)~3.5 (lipophilic)

The compound’s logP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Synthetic Routes and Optimization

Retrosynthetic Analysis

The synthesis can be divided into three key fragments:

  • Benzimidazole-ethylamine: Prepared via cyclization of o-phenylenediamine with carboxylic acid derivatives.

  • 1-Methylindole-3-propanoic acid: Synthesized by Friedel-Crafts acylation of 1-methylindole.

  • Amide Coupling: Using reagents like HATU or EDCl to link the fragments .

Stepwise Synthesis

  • Benzimidazole-Ethylamine Synthesis:

    • React o-phenylenediamine with γ-butyrolactam under acidic conditions to form 2-(2-aminoethyl)benzimidazole .

  • 1-Methylindole-3-Propanoic Acid Preparation:

    • Treat 1-methylindole with acryloyl chloride in the presence of AlCl₃ to introduce the propanoic acid chain.

  • Amide Bond Formation:

    • Combine the benzimidazole-ethylamine and 1-methylindole-3-propanoic acid using HATU/DIPEA in DMF at 0–5°C .

Yield Optimization:

  • Lowering reaction temperatures (0–5°C) reduces side reactions.

  • Using anhydrous solvents (DMF, CH₂Cl₂) improves coupling efficiency.

Biological Activity and Mechanism of Action

Antimicrobial Effects

Benzimidazole derivatives exhibit activity against Helicobacter pylori and fungi. The 1-methyl group on the indole enhances metabolic stability, potentially extending half-life in vivo .

Receptor Interactions

  • Serotonin Receptors: The indole group mimics tryptophan, suggesting affinity for 5-HT receptors.

  • Kinase Inhibition: Benzimidazoles often target ATP-binding pockets in kinases like EGFR .

Applications in Drug Discovery

Lead Compound Optimization

  • Structural Modifications: Introducing electron-withdrawing groups (e.g., Cl) at the indole 5-position could enhance potency (see N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(4-chloro-1H-indol-1-yl)propanamide, CAS 1574405-66-5) .

  • Stereochemical Considerations: Chiral analogs, such as N-[(1S)-1-(1H-benzimidazol-2-yl)ethyl]-3-(1H-indol-1-yl)propanamide (logP 3.44), show improved target selectivity .

Preclinical Development Challenges

  • Solubility: The compound’s logP ~3.5 may necessitate formulation with cyclodextrins or liposomes .

  • Metabolic Stability: Methyl groups on the indole nitrogen reduce oxidative degradation by cytochrome P450 enzymes.

Comparison with Structural Analogs

CompoundMolecular FormulaMolecular WeightKey Features
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(4-chloro-1H-indol-1-yl)propanamide C₂₀H₁₉ClN₄O366.8 g/molChloro substituent enhances electrophilicity
N-[(1S)-1-(1H-benzimidazol-2-yl)ethyl]-3-(1H-indol-1-yl)propanamide C₂₀H₂₀N₄O332.4 g/molChiral center improves enantioselectivity
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1H-indol-1-yl)propanamide C₂₁H₂₂N₄O346.4 g/molExtended alkyl chain alters pharmacokinetics

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